molecular formula C23H22Cl2N6 B2656308 7-Benzyl-8-(4-benzylpiperazin-1-yl)-2,6-dichloropurine CAS No. 2411260-56-3

7-Benzyl-8-(4-benzylpiperazin-1-yl)-2,6-dichloropurine

Cat. No.: B2656308
CAS No.: 2411260-56-3
M. Wt: 453.37
InChI Key: DUTRMKWSHLZMKC-UHFFFAOYSA-N
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Description

7-Benzyl-8-(4-benzylpiperazin-1-yl)-2,6-dichloropurine is a synthetic compound that belongs to the class of purine derivatives Purine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-(4-benzylpiperazin-1-yl)-2,6-dichloropurine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable purine derivative, such as 2,6-dichloropurine.

    Benzylation: The purine derivative is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate. This step introduces the benzyl group at the 7-position of the purine ring.

    Piperazine Introduction: The next step involves the introduction of the piperazine moiety. This is achieved by reacting the benzylated purine derivative with 4-benzylpiperazine under appropriate conditions, such as in the presence of a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques to meet regulatory standards for pharmaceutical or research-grade compounds.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-(4-benzylpiperazin-1-yl)-2,6-dichloropurine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2,6-dichloro positions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of specific functional groups within the molecule.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is investigated for its potential as a biochemical probe. It can be used to study the interactions of purine derivatives with various biological targets.

    Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the field of oncology.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(4-benzylpiperazin-1-yl)-2,6-dichloropurine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in the context of anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione: This compound shares a similar core structure but differs in the substitution pattern and functional groups.

    8-(4-Benzylpiperazin-1-yl)-7-methylpurine-2,6-dione: Another related compound with variations in the benzyl and methyl groups.

Uniqueness

7-Benzyl-8-(4-benzylpiperazin-1-yl)-2,6-dichloropurine is unique due to its specific substitution pattern and the presence of both benzyl and piperazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-benzyl-8-(4-benzylpiperazin-1-yl)-2,6-dichloropurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N6/c24-20-19-21(27-22(25)26-20)28-23(31(19)16-18-9-5-2-6-10-18)30-13-11-29(12-14-30)15-17-7-3-1-4-8-17/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTRMKWSHLZMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(N3CC5=CC=CC=C5)C(=NC(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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